SiO2 Chemical Vapor Deposition Rate: DEDEOS vs. TEOS
In a direct head-to-head comparison under high-pressure chemical vapor deposition (CVD) conditions, the SiO2 growth rate using DEDEOS was found to be approximately 60 times slower than that achieved with tetraethoxysilane (TEOS) at an identical temperature and pressure of 943 K and 0.5 Torr [1]. The activation barrier for this deposition was measured at 49±6 kcal/mol for DEDEOS, which is comparable to values reported for TEOS, indicating that the significantly slower rate is not due to a higher energy barrier but to the distinct surface chemistry involving β-hydride elimination of ethyl groups [1].
| Evidence Dimension | SiO2 deposition rate under CVD conditions |
|---|---|
| Target Compound Data | Deposition rate is ~60x slower than TEOS; activation barrier Eact = 49±6 kcal/mol |
| Comparator Or Baseline | Tetraethoxysilane (TEOS) at 943 K and 0.5 Torr |
| Quantified Difference | Deposition rate of DEDEOS is approximately 60 times slower than that of TEOS |
| Conditions | High-pressure CVD on Si(100)2×1; adsorption at 300 K, thermal annealing at 820 K for 300 s; referenced TEOS data at 943 K, 0.5 Torr |
Why This Matters
This 60-fold reduction in deposition rate enables atomic layer control of SiO2 film thickness, a capability essential for next-generation nanoelectronics gate dielectrics that TEOS cannot provide due to its rapid, uncontrolled decomposition.
- [1] Wise, M. L., Sneh, O., Okada, L. A., & George, S. M. (1995). Adsorption and decomposition of diethyldiethoxysilane on silicon surfaces: New possibilities for SiO2 deposition. Journal of Vacuum Science & Technology B, 13(3), 865–875. View Source
